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molecular formula C9H9NO2 B1313702 4-Acetylbenzamide CAS No. 67014-02-2

4-Acetylbenzamide

Cat. No. B1313702
M. Wt: 163.17 g/mol
InChI Key: WAHWLAFXEOULIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06441233B1

Procedure details

0.122 g of bis(triphenylphosphine)-palladium(II) chloride, 3.439 g of 4-bromoacetophenone, 3.12 g of formamide, 2.37 g of 4-dimethylamino-pyridine and 20 ml of 1-methyl-2-pyrrolidinone are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with ethyl acetate and water, and extracted. The aqueous phase is extracted by shaking 3 times with ethyl acetate, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 35% (part of the product remains in the water phase).
Quantity
3.439 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2.37 g
Type
catalyst
Reaction Step Four
Quantity
0.122 g
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)=[O:3].[CH:11]([NH2:13])=[O:12]>CN(C)C1C=CN=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN1CCCC1=O>[C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:11]([NH2:13])=[O:12])=[CH:6][CH:5]=1)(=[O:3])[CH3:1] |^1:25,44|

Inputs

Step One
Name
Quantity
3.439 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Step Two
Name
Quantity
3.12 g
Type
reactant
Smiles
C(=O)N
Step Three
Name
glass
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
2.37 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
0.122 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen three times
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled
ADDITION
Type
ADDITION
Details
the solution is diluted with ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted
STIRRING
Type
STIRRING
Details
by shaking 3 times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
afterwards the organic phases are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed over silica gel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(=O)C1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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